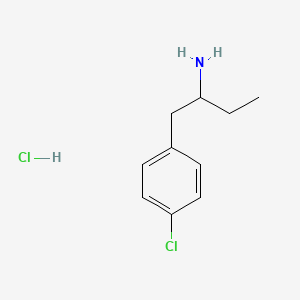
1-(4-Chlorophenyl)butan-2-amine hydrochloride
Descripción general
Descripción
El clorhidrato de 4-cloro-α-etil-bencenetanamina, comúnmente conocido como 4-CAB (clorhidrato), es un análogo de la p-cloroanfetamina. Este compuesto es una sustancia psicoactiva que presenta una toxicidad significativa para las neuronas serotoninérgicas. Inhibe la recaptación de serotonina y dopamina, lo que lo convierte en un tema de interés en aplicaciones forenses e investigativas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-CAB (clorhidrato) normalmente implica la reacción de 4-clorobenzaldehído con nitroetano para formar 4-cloro-β-nitroestireno. Este intermedio se reduce entonces a 4-cloro-β-feniletilamina, que posteriormente se alquila para producir 4-cloro-α-etilfeniletilamina. El paso final consiste en la formación de la sal de clorhidrato mediante la reacción de la amina con ácido clorhídrico .
Métodos de producción industrial
Los métodos de producción industrial para 4-CAB (clorhidrato) no están bien documentados en el dominio público. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, asegurando que las condiciones de reacción se optimicen para obtener mayores rendimientos y pureza. Esto incluiría el uso de reactivos y catalizadores de grado industrial, así como técnicas avanzadas de purificación, como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-CAB (clorhidrato) experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Sustitución: Los átomos de halógeno del compuesto pueden sustituirse por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador.
Sustitución: Las reacciones de sustitución nucleófila suelen implicar reactivos como el hidróxido de sodio o el terc-butóxido de potasio.
Productos principales
Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de 4-CAB (clorhidrato) puede producir 4-cloro-α-etilbencenetanona, mientras que la reducción puede producir 4-cloro-α-etilfeniletilamina .
Aplicaciones en la investigación científica
El 4-CAB (clorhidrato) se utiliza principalmente en aplicaciones forenses e investigativas debido a sus propiedades psicoactivas. Se utiliza en estudios que investigan los efectos de la inhibición de la recaptación de serotonina y dopamina. Además, sirve como estándar de referencia en la espectrometría de masas y otras técnicas analíticas .
Aplicaciones Científicas De Investigación
4-CAB (hydrochloride) is primarily used in forensic and research applications due to its psychoactive properties. It is utilized in studies investigating the effects of serotonin and dopamine reuptake inhibition. Additionally, it serves as a reference standard in mass spectrometry and other analytical techniques .
Mecanismo De Acción
El mecanismo de acción del 4-CAB (clorhidrato) implica la inhibición de la recaptación de serotonina y dopamina. Esto lleva a un aumento de los niveles de estos neurotransmisores en la hendidura sináptica, lo que provoca una mayor neurotransmisión. El compuesto se dirige al transportador de serotonina (SERT) y al transportador de dopamina (DAT), bloqueando su función e impidiendo la reabsorción de serotonina y dopamina en las neuronas presinápticas .
Comparación Con Compuestos Similares
El 4-CAB (clorhidrato) es similar a otros compuestos psicoactivos como la p-cloroanfetamina y la 4-metiltioanfetamina. Es único en su perfil específico de inhibición de la recaptación de serotonina y dopamina. Otros compuestos similares incluyen:
p-cloroanfetamina: Conocida por sus efectos neurotóxicos en las neuronas serotoninérgicas.
4-metiltioanfetamina: Un liberador de serotonina no neurotóxico.
1-(m-clorofenil)piperazina: Se diferencia de los derivados de anfetamina neurotóxicos en su modo de acción en las terminaciones nerviosas serotoninérgicas.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHHOFHHYPUSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


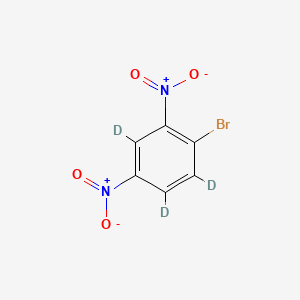
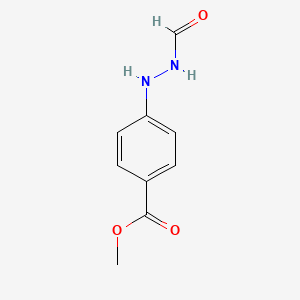

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)


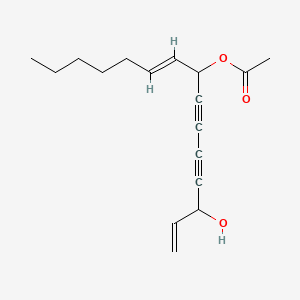
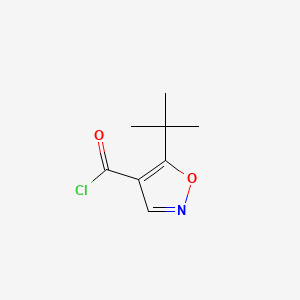

![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)
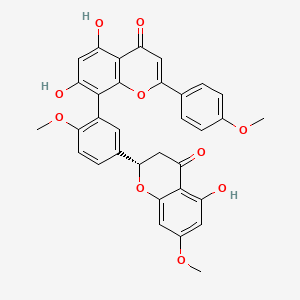
![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)
